2-(4-Tert-butylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-(tert-butyl)phenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a tert-butyl group, a phenoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butylphenol with an appropriate halogenated reagent under basic conditions.
Formation of the Pyrrolidine Intermediate: The pyrrolidine intermediate can be synthesized by reacting 3-phenylpyrrolidine with an appropriate halogenated reagent under basic conditions.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrrolidine intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors has been shown to be efficient and sustainable for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.
Scientific Research Applications
2-(4-(tert-butyl)phenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)phenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-butyl)phenoxy)-1-(3-methylpyrrolidin-1-yl)ethanone
- 2-(4-(tert-butyl)phenoxy)-1-(3-ethylpyrrolidin-1-yl)ethanone
- 2-(4-(tert-butyl)phenoxy)-1-(3-isopropylpyrrolidin-1-yl)ethanone
Uniqueness
2-(4-(tert-butyl)phenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to the presence of the phenyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C22H27NO2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C22H27NO2/c1-22(2,3)19-9-11-20(12-10-19)25-16-21(24)23-14-13-18(15-23)17-7-5-4-6-8-17/h4-12,18H,13-16H2,1-3H3 |
InChI Key |
QYPCCFUTCBCVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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